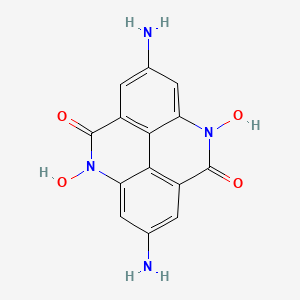
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrido[2,3,4,5-lmn]phenanthridine family, which is characterized by a fused ring system that includes both pyridine and phenanthridine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves multiple steps. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution at elevated temperatures. The reaction is typically carried out at 100°C with vigorous stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis of the compound itself.
Substitution: Functional groups on the compound can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder in aqueous ammonium chloride solution.
Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
- 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58996-11-5 |
|---|---|
Formule moléculaire |
C14H10N4O4 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
6,13-diamino-2,9-dihydroxy-2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C14H10N4O4/c15-5-1-7-11-9(3-5)18(22)14(20)8-2-6(16)4-10(12(8)11)17(21)13(7)19/h1-4,21-22H,15-16H2 |
Clé InChI |
HCBUDRIKLCCMEY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N |
SMILES canonique |
C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N |
| 58996-11-5 | |
Synonymes |
2,7-diamino-4,9-dihydroxy-5,10-dioxo-4,5,9,10-tetrahydro-4,9-diazapyrene 2,7-diamino-4,9-dioxo-5,10-dioxy-4,5,9,10-tetrahydro-4,9-diazapyrene DDDTDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



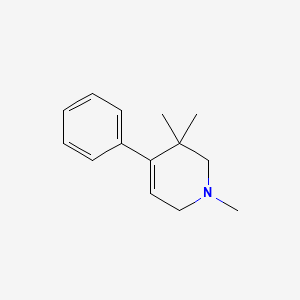
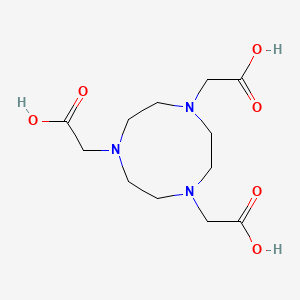
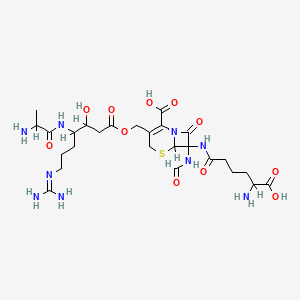

![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
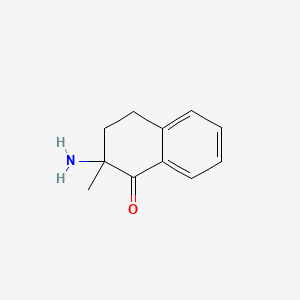



![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)


